2-Naphthalenepropanoic acid, alpha-(aminomethyl)-, (alphaR)-

Description

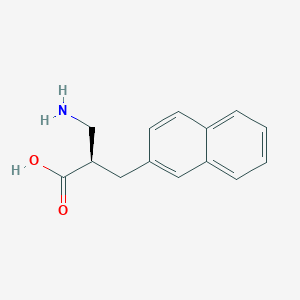

2-Naphthalenepropanoic acid, alpha-(aminomethyl)-, (alphaR)- is a chiral naphthalene-derived propanoic acid featuring an aminomethyl (-CH2NH2) substituent at the alpha position of the carboxylic acid group, with an R-configuration at the chiral center. The compound’s naphthalene backbone and polar aminomethyl group suggest possible applications in pharmaceuticals, particularly as a nonsteroidal anti-inflammatory drug (NSAID) precursor or enzyme-targeting agent.

Properties

IUPAC Name |

(2R)-2-(aminomethyl)-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c15-9-13(14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13H,8-9,15H2,(H,16,17)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGPAIUIZHYAIQ-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@H](CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201238610 | |

| Record name | (αR)-α-(Aminomethyl)-2-naphthalenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260596-22-2 | |

| Record name | (αR)-α-(Aminomethyl)-2-naphthalenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260596-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-(Aminomethyl)-2-naphthalenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201238610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenepropanoic acid, alpha-(aminomethyl)-, (alphaR)- typically involves the following steps:

Starting Material: The synthesis often begins with naphthalene, which undergoes a series of reactions to introduce the propanoic acid and aminomethyl groups.

Functional Group Introduction:

Aminomethylation: The aminomethyl group can be introduced via reductive amination, where an aldehyde intermediate reacts with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenepropanoic acid, alpha-(aminomethyl)-, (alphaR)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3) can facilitate electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of naphthoic acids or ketones.

Reduction: Formation of naphthyl alcohols or amines.

Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups.

Scientific Research Applications

Pharmaceutical Applications

1.1. Drug Development and Prodrugs

The compound has been explored as a prodrug moiety, enhancing the bioavailability of pharmaceutical agents containing polar or basic nitrogen functionalities. Prodrugs derived from this compound can improve membrane transport and therapeutic efficacy when administered through non-systemic routes such as oral or topical applications. The modification of alkoxycarbonyl groups in the compound allows for better bioconversion in the body, facilitating the release of active pharmaceutical ingredients at desired sites of action .

1.2. Cancer Research

Research indicates that derivatives of 2-naphthalenepropanoic acid can bind to prostate-specific membrane antigens (PSMA), making them potential candidates for targeted therapies in prostate cancer treatment. These compounds may offer a novel approach to selectively deliver therapeutic agents to cancerous tissues while minimizing systemic toxicity .

Organic Synthesis

2.1. Chiral Building Blocks

The compound serves as a valuable chiral building block in organic synthesis, particularly in the production of chiral amines and amino acids. Its structure allows for high enantioselectivity during synthesis processes, which is crucial for developing pharmaceuticals with specific biological activities. Recent advancements have showcased its use in asymmetric hydrogenation reactions, yielding chiral products with excellent optical purity .

2.2. Ligand Development

In asymmetric catalysis, 2-naphthalenepropanoic acid derivatives are utilized as ligands due to their ability to enhance reaction selectivity and yield. The presence of the naphthalene moiety contributes to the steric and electronic properties necessary for effective catalysis in various organic transformations .

Biochemical Research

3.1. Neuropharmacology

The compound has been investigated for its potential neuropharmacological effects, particularly in modulating neurotransmitter systems. Studies suggest that naphthalene derivatives can influence synaptic transmission and may have implications for treating neurological disorders .

3.2. Protein Interactions

Research highlights the ability of 2-naphthalenepropanoic acid to interact with specific proteins involved in cellular signaling pathways, which could lead to new insights into disease mechanisms and therapeutic targets .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Development | Prodrug formulation | Enhanced bioavailability and targeted delivery |

| Cancer Research | Binding to PSMA | Potential for targeted cancer therapies |

| Organic Synthesis | Chiral building block | High enantioselectivity in asymmetric reactions |

| Ligand Development | Asymmetric catalysis | Improved selectivity and yield |

| Neuropharmacology | Modulation of neurotransmitter systems | Potential treatments for neurological disorders |

| Protein Interactions | Interaction with signaling proteins | Insights into disease mechanisms |

Case Studies

-

Case Study 1: Prodrug Efficacy

A study demonstrated that a prodrug derived from 2-naphthalenepropanoic acid exhibited significantly improved absorption rates compared to its parent drug when tested in animal models. This finding emphasizes the importance of structural modifications in enhancing drug delivery systems. -

Case Study 2: Targeted Cancer Therapy

In preclinical trials, a derivative of the compound showed promising results in selectively targeting PSMA-expressing tumors, leading to reduced side effects and enhanced therapeutic outcomes compared to conventional treatments.

Mechanism of Action

The mechanism of action of 2-Naphthalenepropanoic acid, alpha-(aminomethyl)-, (alphaR)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to active sites, altering enzyme activity, or modulating receptor signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s key differentiator is its alpha-(aminomethyl) substituent and (alphaR) stereochemistry. Below is a comparison with structurally related compounds:

*Estimated based on structural analogy.

Key Observations:

Alminoprofen’s methallylamino group (-NH-C(CH2)CH2) imparts rigidity and bulkiness, which may influence receptor binding .

Stereochemistry: The (alphaR) configuration contrasts with the (alphaS) configuration in naproxen derivatives and Alminoprofen , which are critical for enantioselective biological activity (e.g., COX-1/2 inhibition).

Physico-Chemical Properties

- Solubility: The aminomethyl group likely increases water solubility relative to dimethyl or sulfonamido derivatives, though less than carboxylate salts (e.g., naproxen sodium).

- Acidity: The alpha-carboxylic acid (pKa ~3–4) is common to all analogs, but electron-donating substituents (e.g., aminomethyl) may slightly raise pKa compared to electron-withdrawing groups (e.g., sulfonamido) .

Biological Activity

2-Naphthalenepropanoic acid, alpha-(aminomethyl)-, (alphaR)-, also known as a derivative of naphthalene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a naphthalene ring substituted with a propanoic acid and an aminomethyl group, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of 2-naphthalenepropanoic acid, alpha-(aminomethyl)-, (alphaR)- is with a molecular weight of 217.25 g/mol. The compound features a naphthalene moiety that is known for its various biological activities.

Biological Activity Overview

Research indicates that compounds similar to 2-naphthalenepropanoic acid exhibit a range of biological activities including anti-inflammatory, analgesic, and potential anticancer properties. The following sections detail specific findings related to these activities.

Anti-Inflammatory Activity

A study highlighted the anti-inflammatory properties of naphthalene derivatives. It was found that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which plays a significant role in inflammation pathways.

Table 1: Summary of Anti-Inflammatory Studies on Naphthalene Derivatives

| Compound Name | Inhibition of COX-2 | Cytokine Reduction | Reference |

|---|---|---|---|

| 2-Naphthalenepropanoic acid derivative | Yes | IL-6, TNF-alpha | |

| Other naphthalene derivatives | Yes | IL-1β |

Analgesic Properties

The analgesic effects of naphthalene derivatives have been documented in various animal models. These studies often utilize pain models such as the formalin test or the hot plate test to evaluate efficacy.

Case Study:

In one case study involving rats, administration of the compound resulted in a significant reduction in pain response compared to control groups. The mechanism was suggested to involve modulation of pain pathways through inhibition of specific receptors.

Anticancer Potential

Emerging research suggests that naphthalene derivatives may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.

Table 2: Anticancer Activity of Naphthalene Derivatives

| Compound Name | Cancer Type | Mechanism | Reference |

|---|---|---|---|

| 2-Naphthalenepropanoic acid derivative | Breast cancer | Apoptosis induction | |

| Other naphthalene derivatives | Colon cancer | Cell cycle arrest |

The biological activity of 2-naphthalenepropanoic acid is thought to be mediated through various mechanisms:

- Inhibition of Enzymes: Similar compounds have been shown to inhibit COX enzymes, which are crucial in the inflammatory process.

- Receptor Interaction: The compound may interact with neurotransmitter receptors involved in pain perception.

- Cell Signaling Pathways: Modulation of signaling pathways related to cell proliferation and apoptosis has been observed in related studies.

Q & A

Q. What are the recommended methodologies for synthesizing enantiomerically pure (alphaR)-2-Naphthalenepropanoic acid, alpha-(aminomethyl)-?

Synthesis of this compound requires chiral resolution techniques due to its stereochemical complexity. Methods include asymmetric catalysis (e.g., using chiral ligands or enzymes) or chromatographic separation of racemic mixtures. For example, 3-(2-Naphthyl)-D-alanine synthesis employs chiral auxiliaries to ensure enantiomeric purity, with HPLC or capillary electrophoresis used to verify optical activity . Key steps involve:

- Protecting group strategies for amine and carboxylic acid functionalities.

- Use of chiral stationary phases (CSPs) in preparative HPLC for purification.

- Characterization via polarimetry and circular dichroism (CD) to confirm stereochemistry.

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical:

- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from naphthalene and propanoic acid moieties. Substituent effects on chemical shifts (e.g., deshielding by the aminomethyl group) must be analyzed .

- X-ray crystallography : Resolves absolute configuration (alphaR) and intermolecular interactions (e.g., hydrogen bonding) influencing crystal packing .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns to distinguish stereoisomers.

Q. What in vivo models are suitable for preliminary toxicity assessment of this compound?

Rodent models (rats/mice) are standard for evaluating acute and chronic toxicity. Key endpoints include:

- Pulmonary effects : Histopathological analysis of lung tissue, as methylnaphthalene derivatives induce alveolar proteinosis in mice .

- Ocular toxicity : Cataract formation in albino vs. pigmented rats, linked to metabolic differences in naphthalene derivatives .

- Biomarkers : Monitor hepatic enzymes (ALT, AST) and oxidative stress markers (glutathione levels) .

Advanced Research Questions

Q. How does the stereochemistry (alphaR configuration) influence biological activity or metabolic pathways?

The alphaR configuration affects receptor binding and metabolic stability. For example:

- Enzyme interactions : Stereospecific binding to cytochrome P450 isoforms (e.g., CYP2E1) may alter metabolite profiles, as seen in naphthalene derivatives .

- Pharmacokinetics : Chiral HPLC studies on salvianolic acids (structurally related) show enantiomer-specific bioavailability and tissue distribution .

- Mechanistic studies : Molecular docking simulations can predict binding affinities to targets like G-protein-coupled receptors (GPCRs) .

Q. How can contradictions in toxicity data across studies be resolved?

Conflicting results (e.g., species-specific toxicity or dose-response variability) require:

- Systematic review : Apply inclusion criteria (Table B-1 in ATSDR reports) to filter studies by quality, sample size, and methodology .

- Mechanistic validation : Compare metabolite profiles (e.g., epoxide intermediates) across species using LC-MS/MS .

- Dose extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile differences in exposure scenarios .

Q. What in silico approaches are effective for predicting reactivity or environmental fate?

Computational tools include:

- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., Gibbs free energy) for degradation pathways .

- QSAR models : Relate substituent effects (e.g., aminomethyl group) to biodegradation rates or aquatic toxicity .

- Molecular dynamics (MD) : Simulate interactions with biological membranes or environmental matrices (e.g., soil organic matter) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.